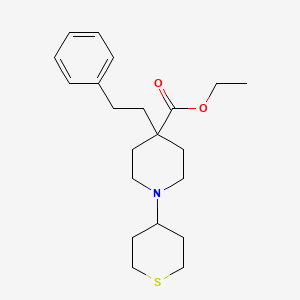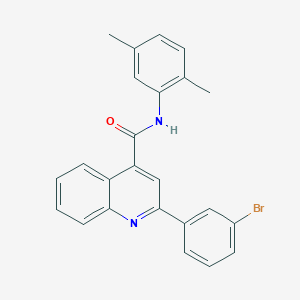![molecular formula C26H19BrN2O5 B4879240 dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4879240.png)
dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate, also known as BQT-12, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of terephthalic acid derivatives, which are known for their diverse biological activities. BQT-12 has been studied for its potential as an anticancer agent, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate involves the inhibition of tubulin polymerization, which is essential for cell division. dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This leads to cell death in cancer cells, while normal cells are able to undergo mitosis and divide normally.
Biochemical and Physiological Effects:
dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate has been shown to have anti-inflammatory and analgesic properties. dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
Dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate in lab experiments. dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate is a cytotoxic compound, which means that it can be hazardous to handle. In addition, the selective cytotoxicity of dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate means that it may not be suitable for all types of cancer.
Future Directions
There are several future directions for the study of dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate. One area of research is the development of dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate analogs with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the potential of dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate as a treatment for other diseases, such as inflammatory disorders and angiogenesis-related diseases. Finally, the use of dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate in combination with other anticancer agents is an area of active research, with the potential to improve the efficacy of cancer therapy.
In conclusion, dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate is a synthetic compound that has shown promise as an anticancer agent. Its mechanism of action has been well studied, and it has a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for research on dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate.
Synthesis Methods
The synthesis of dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate involves several steps, starting with the reaction of 4-bromoaniline and 2-chloroquinoline to form an intermediate compound. This intermediate is then reacted with terephthalic acid to form the final product, dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate. The synthesis of dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate has been optimized to achieve high yields and purity, making it a suitable compound for research purposes.
Scientific Research Applications
Dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This selective cytotoxicity makes dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate a promising candidate for cancer therapy. In addition, dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate has been shown to inhibit the growth and metastasis of cancer cells in animal models.
properties
IUPAC Name |
dimethyl 2-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O5/c1-33-25(31)16-9-12-19(26(32)34-2)23(13-16)29-24(30)20-14-22(15-7-10-17(27)11-8-15)28-21-6-4-3-5-18(20)21/h3-14H,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXQWKIBAZRABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4879166.png)
![3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine](/img/structure/B4879172.png)
![methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate](/img/structure/B4879175.png)

![N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide](/img/structure/B4879181.png)

![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4879208.png)
![N-[3-(1-azepanyl)propyl]benzenesulfonamide](/img/structure/B4879211.png)
![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4879218.png)

![N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4879234.png)
